bis-Tedizolidyl Phosphate Diester
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Description
Scientific Research Applications
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Scientific Field: Biochemistry
- Phosphate diesters play a critical role in nature. They connect the individual nucleotides in DNA and RNA via a sugar-phosphate backbone .
- The inherent stability of DNA is due in large part to the negative charge on the non-bridging oxygen of the phosphate diester linker, which effectively repels nucleophilic water molecules and shields the electrophilic phosphorus atom from attack .
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Scientific Field: Material Science
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Scientific Field: Enzymology
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Scientific Field: Theoretical Chemistry
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Scientific Field: Organic Chemistry
- Phosphate diesters are the molecular ‘tape’ that connect the individual nucleotides in DNA and RNA via a sugar-phosphate backbone .
- The inherent stability of DNA is due in large part to the negative charge on the non-bridging oxygen of the phosphate diester linker, which effectively repels nucleophilic water molecules and shields the electrophilic phosphorus atom from attack .
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Scientific Field: Inorganic Chemistry
properties
CAS RN |
1256966-02-5 |
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Product Name |
bis-Tedizolidyl Phosphate Diester |
Molecular Formula |
C34H29F2N12O8P |
Molecular Weight |
802.653 |
IUPAC Name |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
InChI Key |
UGUGELYBSIMIPH-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
synonyms |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
Origin of Product |
United States |
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